molecular formula C9H11N3O B14408822 4-(1H-Imidazol-1-yl)-5,5-dimethylfuran-2(5H)-imine CAS No. 86790-59-2

4-(1H-Imidazol-1-yl)-5,5-dimethylfuran-2(5H)-imine

Cat. No.: B14408822
CAS No.: 86790-59-2
M. Wt: 177.20 g/mol
InChI Key: SLYULNXYUCHOIJ-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-1-yl)-5,5-dimethylfuran-2(5H)-imine is a heterocyclic compound that contains both imidazole and furan rings The imidazole ring is known for its presence in many biologically active molecules, while the furan ring is a common structural motif in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Imidazol-1-yl)-5,5-dimethylfuran-2(5H)-imine can be achieved through several methods. One common approach involves the condensation of imidazole with a suitable furan derivative under acidic or basic conditions. For example, the reaction of imidazole with 5,5-dimethylfuran-2(5H)-one in the presence of a strong acid like hydrochloric acid can yield the desired product. Another method involves the use of a catalyst, such as hexadecyltrimethylammonium bromide, to facilitate the N-arylation of imidazole with a furan derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Imidazol-1-yl)-5,5-dimethylfuran-2(5H)-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce reduced imidazole derivatives.

Scientific Research Applications

4-(1H-Imidazol-1-yl)-5,5-dimethylfuran-2(5H)-imine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 4-(1H-Imidazol-1-yl)-5,5-dimethylfuran-2(5H)-imine involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity. Additionally, the compound may interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-Imidazol-1-yl)-5,5-dimethylfuran-2(5H)-imine is unique due to the presence of both imidazole and furan rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

86790-59-2

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

4-imidazol-1-yl-5,5-dimethylfuran-2-imine

InChI

InChI=1S/C9H11N3O/c1-9(2)7(5-8(10)13-9)12-4-3-11-6-12/h3-6,10H,1-2H3

InChI Key

SLYULNXYUCHOIJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=CC(=N)O1)N2C=CN=C2)C

Origin of Product

United States

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